molecular formula C13H13NO4 B14695184 3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone CAS No. 23598-59-6

3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone

Cat. No.: B14695184
CAS No.: 23598-59-6
M. Wt: 247.25 g/mol
InChI Key: IQQBACKUBFUZMK-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of a hydroxyphenyl group and a propynyloxymethyl group in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: This step may involve the use of a phenol derivative in a substitution reaction.

    Attachment of the Propynyloxymethyl Group: This can be done through an alkylation reaction using a propargyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form amino alcohols.

    Substitution: The propynyloxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible antibiotic or anticancer properties.

    Industry: Use in the synthesis of polymers or other materials.

Mechanism of Action

The mechanism of action would depend on its specific application. For example, if used as an antibiotic, it might inhibit bacterial protein synthesis by binding to the ribosome. The hydroxyphenyl group could interact with specific enzymes or receptors, while the propynyloxymethyl group might enhance its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic.

    Tedizolid: A more potent derivative of linezolid.

Uniqueness

3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both a hydroxyphenyl group and a propynyloxymethyl group, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.

Properties

CAS No.

23598-59-6

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H13NO4/c1-2-7-17-9-12-8-14(13(16)18-12)10-3-5-11(15)6-4-10/h1,3-6,12,15H,7-9H2

InChI Key

IQQBACKUBFUZMK-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O

Origin of Product

United States

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